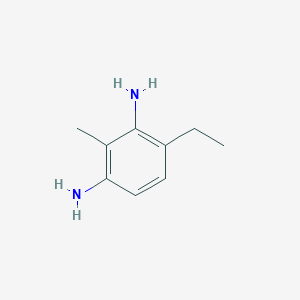

Ethylmethylbenzene-1,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

151391-30-9 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-ethyl-2-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c1-3-7-4-5-8(10)6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |

InChI Key |

YBDWNQKQXGUAOR-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=C(C=C1)N)C)N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)N)C)N |

Other CAS No. |

68966-84-7 |

Synonyms |

1,3-Benzenediamine,4-ethyl-2-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Ethylmethylbenzene 1,3 Diamine and Its Derivatives

Strategic Approaches to the Synthesis of Alkyl-Substituted Benzene-1,3-diamines

The construction of the alkyl-substituted benzene-1,3-diamine framework can be achieved through several reliable synthetic routes. These methods primarily focus on the introduction of the amino groups onto a pre-functionalized aromatic ring.

A predominant and highly effective method for the synthesis of aromatic diamines is the catalytic reduction of corresponding dinitroaromatic compounds. This pathway involves the initial synthesis of an ethylmethyl-1,3-dinitrobenzene precursor. The two nitro groups are then simultaneously reduced to primary amino groups.

This reduction is typically accomplished through catalytic hydrogenation. A solution of the dinitro compound in a suitable solvent, such as methanol (B129727) or ethanol, is treated with hydrogen gas in the presence of a metal catalyst. chemicalbook.com Palladium on activated carbon (Pd/C) is a commonly used catalyst for this transformation, which proceeds efficiently at room temperature and atmospheric pressure. chemicalbook.com Other catalytic systems, including those based on platinum, nickel, or indium, have also been employed for the reduction of nitroarenes to provide the desired amine products. organic-chemistry.orgscispace.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final diamine product.

| Catalyst System | Reagent/Conditions | Substrate | Product | Reference |

| 10% Pd-C | Hydrogen gas, Methanol, RT | Diethyl-(2-methyl-4-nitro-phenyl)-amine | N1,N1-Diethyl-2-methyl-benzene-1,4-diamine | chemicalbook.com |

| Rh(III) catalyst | Electrophilic nitrene source, Amine nucleophiles | Unactivated alkenes | 1,2-vicinal diamines | organic-chemistry.org |

| InBr3 | Aromatic amines, Mild conditions | Activated aziridines | Vicinal-diamines | organic-chemistry.org |

| Zinc-Catalyzed | Ammonium Formate | Aromatic Nitro Compounds | Aromatic Amines | scispace.com |

Multicomponent reactions (MCRs) offer a powerful strategy for the efficient assembly of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com In the context of diamine synthesis, MCRs can be designed to construct the diamine-containing scaffold directly. mdpi.comresearchgate.net While direct MCR synthesis of ethylmethylbenzene-1,3-diamine is not extensively documented, related diamine structures can be accessed through these methods. For instance, MCRs have been used to create functionalized diamine compounds from building blocks like aziridine (B145994) aldehyde dimers. mdpi.com

Alternatively, this compound itself can act as a crucial "diamine synthon" in subsequent MCRs. nih.gov For example, it can participate in reactions like the Groebke–Blackburn–Bienaymé reaction, where a diamine component reacts with an aldehyde and an isocyanide to form complex heterocyclic structures. mdpi.com This approach leverages the pre-formed diamine to build more elaborate molecular architectures.

Advanced Derivatization and Functionalization of the this compound Core

Once synthesized, the two primary amine groups of this compound offer reactive sites for a wide array of chemical modifications. These derivatization reactions are key to modulating the molecule's properties and incorporating it into larger, more complex systems.

One of the most common and versatile derivatization reactions for primary diamines is the formation of Schiff bases (or imines). This involves the condensation reaction between the diamine and an aldehyde or ketone. nih.gov When this compound is reacted with two equivalents of an aldehyde, a bis-Schiff base ligand is formed. semanticscholar.orgnih.gov These ligands, featuring two imine (C=N) bonds, are highly valuable in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.govscience.gov The choice of aldehyde can introduce additional functional groups and steric or electronic properties into the resulting ligand. yu.edu.jo The synthesis is typically straightforward, often involving refluxing the diamine and aldehyde in a solvent like methanol or ethanol. semanticscholar.org

| Aldehyde/Ketone | Diamine | Resulting Schiff Base Type | Reference |

| Salicylaldehyde | Ethylenediamine, o-phenylenediamine | Bis-Schiff base | yu.edu.jo |

| 3,4-dihydroxybenzaldehyde | Ethylenediamine, o-phenylenediamine | Di-Schiff base | nih.gov |

| Furan-2-carboxaldehyde | Propane-1,3-diamine | Bis-Schiff base | science.gov |

| Various Aldehydes | Synthetic primary diamines | Novel Schiff bases | semanticscholar.org |

The reactivity of the amine groups can be precisely tuned through N-alkylation and N-acylation reactions. N-alkylation involves the introduction of alkyl groups onto the nitrogen atoms, typically by reaction with alkyl halides. This process converts the primary amines into secondary or tertiary amines, which alters their basicity, nucleophilicity, and steric profile.

N-acylation is the reaction of the diamine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction forms amide bonds, which significantly changes the electronic properties of the nitrogen atoms. The lone pair of electrons on the nitrogen becomes delocalized into the adjacent carbonyl group, making the nitrogen less basic and less nucleophilic. Both N-alkylation and N-acylation are fundamental tools for protecting the amine groups or for modifying the electronic character of the aromatic ring for subsequent reactions. A variety of derivatization reagents have been developed for amine groups, including 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with primary or secondary amines. mdpi.com

| Reaction Type | Reagent Class | Purpose |

| N-Alkylation | Alkyl Halides | Converts primary to secondary/tertiary amines, alters basicity. |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Forms amides, reduces basicity and nucleophilicity. |

| Derivatization | NBD-Cl, OPA, Dansyl-Cl | Fluorogenic labeling for analysis and detection. mdpi.com |

The this compound core is a valuable precursor for the synthesis of various heterocyclic systems through cycloaddition and condensation reactions. The two amine groups can react with bifunctional reagents to form new rings. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of seven-membered diazepine (B8756704) rings.

Furthermore, the diamine can be converted into derivatives that are suitable for cycloaddition reactions. After conversion to a bis-imine (Schiff base), the resulting 1,4-diaza-1,3-butadiene derivative can participate as the diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with electron-deficient acetylenes to yield pyrimidine (B1678525) derivatives. mdpi.com Another important class of reactions is the 1,3-dipolar cycloaddition. wikipedia.org While the diamine itself is not a 1,3-dipole, it can be chemically modified into a precursor for one. These reactions are powerful methods for constructing five-membered heterocyclic rings, which are common motifs in biologically active compounds. researchgate.netmdpi.com

| Reaction Type | Reactant/Intermediate | Resulting Heterocycle | Reference |

| Condensation | 1,3-Dicarbonyl compounds | Diazepines | |

| [4+2] Cycloaddition | 1,4-Diaza-1,3-butadiene (from Schiff base) | Pyrimidines | mdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrones, Azides (as 1,3-dipoles) | Isoxazolidines, Triazoles | mdpi.com |

| Condensation | 1,2-Diketones | Quinoxaline derivatives | mdpi.com |

Asymmetric Synthetic Routes to Enantiopure this compound Analogues

The synthesis of enantiomerically pure chiral diamines is a significant area of research in organic chemistry, driven by their importance as building blocks for pharmaceuticals and as ligands in asymmetric catalysis. sigmaaldrich.com While specific methodologies for the asymmetric synthesis of this compound are not extensively documented in publicly available research, several powerful strategies have been developed for structurally analogous chiral 1,2- and 1,3-diamines. These methods provide a conceptual framework for accessing enantiopure analogues of this compound.

One prominent strategy involves the diastereoselective reduction of ketimines bearing a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide, is widely used for the asymmetric synthesis of a vast array of chiral amines. yale.edu This methodology has been successfully applied to the synthesis of 1,3-diamines through the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines. osi.lv This approach offers a reliable route to chiral diamines with high stereocontrol.

Another effective method is the rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines. This process allows for the construction of highly optically active sulfamides, which can then be converted into a variety of valuable chiral 1,3-diamines with different substitution patterns. acs.org The reaction proceeds with high enantioselectivity, typically achieving 95-99% ee. acs.org

Transition-metal-catalyzed desymmetrization of meso compounds is also a powerful tool for generating chiral diamines. For instance, the ring-opening of meso-aziridines with aromatic and aliphatic amines can be catalyzed by chiral silver(I) complexes, such as those employing (S)-DTBM-Segphos as a ligand, to produce diamines with very good yields and enantioselectivities. rsc.org Similarly, chiral magnesium complexes can catalyze the ring-opening of meso-aziridines with anilines, affording the desired diamine products in high yield and enantiomeric excess. rsc.org Palladium-catalyzed ring-opening of N-Boc-azabenzonorbornadienes with aromatic amines using a chiral BINAP ligand also provides access to syn-1,2-diamine derivatives with good to high yields and enantioselectivities up to 98% ee. rsc.org

Multi-component reactions offer an efficient pathway to complex chiral molecules. A diastereoselective three-component phenolic Mannich reaction has been developed for the synthesis of chiral ortho-1,2-diaminoalkyl phenols from an electron-rich phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde. acs.orgnih.gov A notable feature of this reaction is its temperature-dependent stereodivergency, allowing for the selective formation of either the anti or syn diastereomer by adjusting the reaction temperature. acs.orgnih.gov

The following table summarizes key findings from these asymmetric synthetic routes to chiral diamine analogues.

| Synthetic Strategy | Key Reagents/Catalysts | Product Type | Achieved Yield | Enantioselectivity (ee) / Diastereoselectivity | Reference |

| Diastereoselective Reduction | N-tert-Butanesulfinylketimines | Chiral 1,3-diamines | Not specified | High diastereoselectivity | osi.lv |

| Rhodium-Catalyzed Asymmetric Arylation | Rhodium/sulfur-olefin complex, Arylboronic acids | Chiral 1,3-diamines (via sulfamides) | Not specified | 95-99% ee | acs.org |

| Ag(I)-Catalyzed Aziridine Ring-Opening | Ag(I), (S)-DTBM-Segphos, Aromatic/aliphatic amines | Chiral 1,2-diamines | Very good | High | rsc.org |

| Mg-Catalyzed Aziridine Ring-Opening | Mg(OTf)₂, Chiral N,N'-dioxide ligand, Aniline | Chiral 1,2-diamine | 97% | 95% ee | rsc.org |

| Pd-Catalyzed Ring-Opening of Azabenzonorbornadienes | Pd/(R)-Binap, Amides | syn-1,2-Diamine derivatives | Up to 96% | Up to 98% ee | rsc.org |

| Three-Component Phenolic Mannich Reaction | Chiral α-N,N-dibenzylamino aldehyde | ortho-1,2-Diaminoalkyl phenols | Not specified | Temperature-dependent (anti or syn) | acs.orgnih.gov |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Diamine-Mediated Reactions

The reactivity of ethylmethylbenzene-1,3-diamine is primarily dictated by the two amine groups attached to the aromatic ring. These amine groups can act as nucleophiles in a variety of condensation, polymerization, and catalytic reactions.

This compound is a key monomer in the synthesis of various polymers, including polyamides and polyurethanes, through condensation polymerization.

Polyamide Formation:

The reaction of this compound with a dicarboxylic acid or its more reactive derivative, a diacyl chloride (such as terephthaloyl chloride), leads to the formation of a polyamide. nih.govresearchgate.netabo.fi The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the diamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of hydrochloric acid and forming an amide linkage. researchgate.net Since both monomers are difunctional, this reaction repeats to form a long polymer chain.

The general pathway for the formation of a polyamide from a diamine and a diacyl chloride is as follows:

Nucleophilic Attack: The primary amine group of this compound attacks the carbonyl carbon of the diacyl chloride.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination: A chloride ion is eliminated.

Deprotonation: A proton is removed from the nitrogen atom, often by another amine molecule or a base, regenerating the nucleophilicity of the second amine group for further reaction and forming an amide bond.

Chain Propagation: The process repeats at the other end of both monomers, leading to the growth of the polymer chain.

Polyurethane and Polyurea Formation:

This compound can also react with diisocyanates to form polyureas. The reaction mechanism involves the nucleophilic addition of the amine group to the electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction is typically very fast and does not produce any small molecule byproducts. atamanchemicals.commdpi.comtue.nl When used as a chain extender in polyurethane synthesis, the diamine reacts with isocyanate prepolymers. atamanchemicals.comgantrade.com The ethyl and methyl groups on the benzene (B151609) ring of this compound provide steric hindrance, which can influence the reaction rate compared to unsubstituted aromatic diamines. chinayaruichem.com

The general mechanism for polyurea formation is:

Nucleophilic Addition: The nitrogen atom of the diamine attacks the central carbon atom of the isocyanate group.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the isocyanate group, forming a urea (B33335) linkage.

Polymerization: This process occurs at both ends of the monomers to form the polyurea chain.

Diamine ligands are widely used in transition metal-catalyzed cross-coupling reactions to enhance catalytic activity and selectivity. researchgate.net While specific studies on this compound are scarce, a general catalytic cycle for a copper-catalyzed cross-coupling reaction involving a diamine ligand can be proposed. bohrium.comnih.govdoi.org

A plausible catalytic cycle for a copper-catalyzed N-arylation reaction is as follows:

Ligand Association: The this compound ligand coordinates to a copper(I) salt.

Oxidative Addition: The copper(I)-diamine complex undergoes oxidative addition with an aryl halide, forming a copper(III) intermediate.

Transmetalation/Nucleophilic Attack: The amine substrate coordinates to the copper center and is deprotonated by a base.

Reductive Elimination: The aryl group and the deprotonated amine couple, and the C-N bond is formed, regenerating the copper(I)-diamine catalyst which can then re-enter the catalytic cycle. youtube.com

Kinetic Studies of Transformations Involving this compound Derivatives

The reaction rate is influenced by several factors, including temperature, stoichiometry, and the structure of the reactants. The ethyl and methyl groups on the aromatic ring of DETDA (and by extension, this compound) increase the reactivity of the amine groups compared to unsubstituted aromatic diamines due to their electron-donating nature. gantrade.com

Below is a hypothetical data table illustrating the kind of kinetic parameters that would be relevant for the reaction of an aromatic diamine with an epoxy resin.

| Temperature (°C) | Rate Constant (k) (min⁻¹) | Reaction Order (n) | Activation Energy (Ea) (kJ/mol) |

| 100 | 0.05 | 1.8 | 65 |

| 120 | 0.12 | 1.8 | 65 |

| 140 | 0.28 | 1.8 | 65 |

This is a representative data table based on typical values for aromatic amine-epoxy reactions and does not represent actual experimental data for this compound.

The kinetics of polyamide formation from diamines and diacyl chlorides are generally very fast, often limited by the mixing of the reactants. The rate of polymerization is influenced by the reactivity of the functional groups, steric hindrance, and solvent effects.

Stereochemical Control Mechanisms in Asymmetric Reactions

Chiral diamines are crucial ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.commdpi.comresearchgate.netresearchgate.netua.esrsc.orgchiralpedia.comchemrxiv.org A chiral derivative of this compound could potentially be synthesized and used as a ligand in various asymmetric transformations, such as the reduction of ketones or the alkylation of aldehydes.

The mechanism of stereochemical control in such reactions generally involves the formation of a chiral metal-diamine complex. This complex coordinates with the substrate in a specific orientation, dictated by steric and electronic interactions between the substrate, the ligand, and the metal center. This preferential orientation leads to the facial-selective attack of a reagent, resulting in the formation of one enantiomer in excess.

For example, in the asymmetric addition of diethylzinc (B1219324) to an aldehyde catalyzed by a chiral diamine-metal complex:

Catalyst Formation: The chiral diamine ligand coordinates to a metal precursor to form a chiral catalyst.

Substrate Coordination: The aldehyde substrate coordinates to the chiral catalyst in a sterically favored arrangement.

Stereoselective Addition: The diethylzinc reagent adds to one face of the aldehyde carbonyl group, which is less sterically hindered within the chiral environment of the catalyst-substrate complex.

Product Release: The chiral product is released, and the catalyst is regenerated for the next catalytic cycle.

Applications in Advanced Polymer and Materials Science

Design and Synthesis of Novel Polymeric Architectures Incorporating Diamine Monomers

The incorporation of diamine monomers is fundamental to the synthesis of a wide array of polymers. The specific structure of the diamine, including the nature and position of substituents on the aromatic ring, plays a pivotal role in determining the final properties of the polymer.

Aromatic Polyamides and Aramids via Polycondensation

Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. These properties are a direct result of the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. The synthesis of aramids typically involves the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride.

The introduction of ethyl and methyl substituents on the phenylenediamine ring, as in Ethylmethylbenzene-1,3-diamine, is expected to influence the polymer's properties in several ways. These alkyl groups can disrupt the close packing of polymer chains, potentially leading to increased solubility in organic solvents. This is a significant advantage, as many high-performance aramids are notoriously difficult to process due to their limited solubility. The trade-off for this enhanced processability might be a slight reduction in thermal stability and mechanical strength compared to polymers derived from unsubstituted m-phenylenediamine.

The precise positioning of the ethyl and methyl groups relative to the amine functionalities would also be a critical factor. Different isomers of this compound would likely yield polyamides with varying degrees of chain linearity and intermolecular interactions, thereby allowing for fine-tuning of the final material's characteristics.

| Property | Expected Influence of this compound | Rationale |

| Solubility | Increased | Alkyl groups disrupt chain packing and reduce intermolecular forces. |

| Processability | Improved | Enhanced solubility allows for easier processing from solution. |

| Thermal Stability | Potentially Decreased | Alkyl groups may introduce less stable C-H bonds compared to aromatic C-H. |

| Mechanical Strength | Potentially Decreased | Disruption of chain packing can reduce the effectiveness of intermolecular forces. |

Bio-based Polyimides and Sustainable Polymer Development

Polyimides are another class of high-performance polymers known for their outstanding thermal and chemical resistance. The development of bio-based polyimides is a growing area of research aimed at reducing the environmental impact of these materials. While this compound is not directly bio-derived, its use in conjunction with bio-based dianhydrides could contribute to the synthesis of partially sustainable polyimides.

The incorporation of the ethyl and methyl groups from this compound would likely impact the properties of the resulting polyimide in a manner similar to that observed in polyamides. The increased free volume introduced by the alkyl substituents could lead to a lower dielectric constant, a desirable property for applications in microelectronics. Furthermore, the enhanced solubility could facilitate the processing of these high-performance materials under milder conditions.

Sequence-Controlled Polymers with Precisely Incorporated Functional Groups

Sequence-controlled polymerization is an advanced synthetic strategy that allows for the precise placement of different monomer units along a polymer chain. This level of control enables the creation of materials with highly specific and tunable properties.

While there is no specific literature detailing the use of this compound in sequence-controlled polymerization, its distinct structure makes it a candidate for creating polymers with defined patterns of functionality. By alternating this compound with other diamine or diacid monomers, it would be possible to create polymers with periodic variations in properties such as solubility, thermal behavior, and chemical reactivity along the polymer backbone. This precise control over the polymer architecture opens up possibilities for the design of sophisticated materials for applications in areas like data storage and targeted drug delivery.

Development of Thin Film Composite Membranes for Advanced Separation Technologies

Thin-film composite (TFC) membranes are at the forefront of separation technologies, particularly in applications like reverse osmosis and nanofiltration. These membranes typically consist of a thin, selective polyamide layer formed by interfacial polymerization on a porous support. The chemical structure of the diamine monomer used in this process is a key determinant of the membrane's performance, including its permeability, selectivity, and resistance to fouling.

The use of substituted m-phenylenediamines in the fabrication of TFC membranes has been explored as a means to modify membrane properties. The introduction of alkyl groups, such as those in this compound, can alter the surface roughness and hydrophobicity of the polyamide layer. An increase in surface roughness can lead to a larger effective membrane area and potentially higher water flux. The hydrophobic/hydrophilic balance, influenced by the alkyl substituents, is crucial for controlling fouling, a major issue in membrane separation processes.

| Monomer Moiety | Expected Impact on Membrane Properties |

| Ethyl and Methyl Groups | Increased surface roughness, altered hydrophobicity |

| Aromatic Ring | Provides rigidity and thermal stability to the polyamide layer |

| Amine Groups | Reactive sites for interfacial polymerization with diacid chlorides |

Functional Materials Engineering through Diamine-Based Scaffolds

Aromatic diamines can serve as versatile building blocks or "scaffolds" for the construction of a wide range of functional materials. The two amine groups provide reactive sites for the attachment of various functional moieties, while the aromatic ring offers a rigid and stable core.

This compound, with its specific substitution pattern, could be used to create scaffolds with tailored three-dimensional structures. The ethyl and methyl groups can direct the spatial arrangement of attached functional groups, influencing the material's interaction with its environment. For example, in the development of sensors, the specific orientation of receptor molecules on a scaffold derived from this compound could enhance selectivity and sensitivity. Similarly, in the design of catalysts, the precise positioning of catalytic sites on such a scaffold could improve efficiency and stereoselectivity.

Role As Ligands and Catalysts in Contemporary Organic Transformations

Chiral Ethylmethylbenzene-1,3-diamine Analogues in Asymmetric Catalysis

The introduction of chirality into the this compound framework gives rise to a class of ligands capable of inducing high levels of stereocontrol in metal-catalyzed reactions. These chiral analogues are instrumental in the synthesis of enantioenriched molecules, which are crucial in pharmaceuticals and materials science. sigmaaldrich.com The strategic placement of substituents on the diamine backbone allows for the fine-tuning of the catalyst's steric and electronic environment, which is essential for achieving high enantioselectivity. nih.gov

Chiral diamine ligands, structurally analogous to this compound, form highly effective catalysts with transition metals like ruthenium and iridium for the asymmetric hydrogenation of prochiral ketones and imines. nih.govscilit.com These reactions provide a direct and atom-economical route to valuable chiral alcohols and amines. In these catalytic systems, the diamine ligand coordinates to the metal center, creating a chiral environment that directs the approach of the hydrogen source to one face of the substrate, resulting in the preferential formation of one enantiomer.

For instance, iridium complexes of polymeric chiral diamine ligands have demonstrated excellent performance in the asymmetric transfer hydrogenation (ATH) of various functionalized ketones, yielding optically active secondary alcohols with outstanding enantioselectivities (up to 99% ee). nih.gov Similarly, ruthenium catalysts paired with a combination of a chiral diamine and an achiral phosphine (B1218219) ligand have been successfully employed for the hydrogenation of aromatic ketones. scilit.com

Table 1: Performance of Chiral Diamine Analogues in Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium–polydiamine complex | Functionalized Ketones | Chiral Secondary Alcohols | Up to 99% | nih.gov |

| Ruthenium/Chiral Diamine/Achiral Phosphine | Aromatic Ketones | Chiral Aromatic Alcohols | High | scilit.com |

| Iridium/f-spiroPhos | N-substituted diarylmethanimines | Chiral diarylmethylamines | Up to 99.4% | nih.gov |

The utility of chiral this compound analogues extends beyond hydrogenation to the catalysis of asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These transformations are fundamental to building molecular complexity. ua.esnih.gov Chiral diamine-metal complexes and diamine-derived organocatalysts have been developed to control the stereochemical outcome of reactions such as Mannich, aza-Morita-Baylis-Hillman (aza-MBH), and allylic amination reactions. nih.govnii.ac.jpnih.gov

In the asymmetric aza-MBH reaction of isatin-derived ketimines, chiral amine catalysts have been used to generate 3-substituted 3-amino-2-oxindoles, which contain a chiral quaternary stereocenter, in high yields and with excellent enantioselectivity (90–99% ee). nih.gov Furthermore, 1,3-diamine derivatives have been designed as organocatalysts for asymmetric Mannich reactions of ketones, affording the desired products with high enantioselectivities under mild conditions. nii.ac.jp These catalysts often operate through a cooperative mechanism where the two amine groups play distinct roles in activating the nucleophile and the electrophile. nii.ac.jp

Coordination Chemistry of this compound with Transition Metals

The ability of this compound to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, is central to its role in catalysis. unizin.orgresearchgate.net The formation of stable chelate rings with transition metals results in well-defined coordination complexes whose reactivity can be systematically modified. unizin.org The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all influence the catalytic properties of the resulting complex.

The effectiveness of a metal-based catalyst is profoundly influenced by the properties of its coordinating ligands. scholaris.ca For diamine ligands like this compound, modifications to the aromatic ring or the amine substituents can systematically alter the catalyst's steric bulk and electronic properties. scholaris.caresearchgate.net This process of ligand design is crucial for optimizing catalyst activity and selectivity.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring modifies the electron density at the metal center. Increased electron density can, for example, facilitate oxidative addition steps in a catalytic cycle. researchgate.net

Steric Effects: Adjusting the size of the substituents on the diamine scaffold creates a specific chiral pocket around the metal's active site. This steric hindrance can control substrate approach and is often the primary determinant of enantioselectivity in asymmetric catalysis. scholaris.ca

By intentionally incorporating useful steric and electronic features, new generations of catalysts with improved performance for specific transformations can be developed. scholaris.ca

Many transition metal complexes are synthesized and stored as stable "precatalysts" that must be converted into the catalytically active species under the reaction conditions. whiterose.ac.uk For complexes involving diamine ligands, activation can occur through several pathways. A common method involves reduction of a higher oxidation state metal (e.g., Pd(II)) to a lower, more reactive state (e.g., Pd(0)). whiterose.ac.uk

This activation can be triggered by reagents such as bases or the substrate itself. whiterose.ac.uk For example, base-induced activation may involve the deprotonation of an acidic proton on the precatalyst, initiating a reductive elimination process that generates the active catalytic species. whiterose.ac.uk Identifying the true active species is critical for understanding the reaction mechanism and further optimizing the catalyst system. Spectroscopic and kinetic studies are often employed to probe the catalyst's state during the reaction, distinguishing between homogeneous species, nanoparticles, or other potential catalytic forms. whiterose.ac.uknih.gov

Organocatalytic Applications of Diamine Structures

In addition to their role as ligands in metal catalysis, chiral diamine structures derived from scaffolds like this compound are powerful organocatalysts in their own right. nii.ac.jptohoku.ac.jp These molecules can catalyze reactions without the need for a metal, offering advantages in terms of cost, toxicity, and ease of handling.

Diamine organocatalysts typically function through the formation of reactive intermediates, such as enamines or iminium ions, with the substrate. nii.ac.jpmdpi.com Chiral 1,3-diamine derivatives have been successfully used to catalyze asymmetric Mannich and Baylis-Hillman reactions. nii.ac.jptohoku.ac.jp In these systems, the two amine groups often work in concert; one amine (typically a primary or secondary one) forms an enamine with a ketone or aldehyde substrate, while the other (often a tertiary amine) can activate the electrophile or control the stereochemical environment through non-covalent interactions. nii.ac.jp The development of bifunctional organocatalysts, where a diamine moiety provides a basic site and another functional group provides an acidic or hydrogen-bonding site, has become a particularly fruitful area of research. mdpi.com

Table 2: Organocatalytic Reactions Mediated by Chiral Diamine Analogues

| Reaction Type | Catalyst Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Mannich Reaction | 1,3-Diamine Derivative | Ketones, Imines | Cooperative action of primary and tertiary amines | nii.ac.jp |

| Baylis-Hillman Reaction | Chiral Diamine from Proline | Aldehydes, Methyl Vinyl Ketone | Catalysis by two basic amine moieties without an acidic part | tohoku.ac.jp |

| Michael Addition | 1,2-Benzenediamine Derivative | Acetylacetone, trans-β-nitrostyrene | Bifunctional activation of nucleophile and electrophile | mdpi.com |

Computational and Theoretical Chemistry Studies of Ethylmethylbenzene 1,3 Diamine Systems

Quantum Mechanical Investigations of Molecular and Electronic Structure

No dedicated quantum mechanical investigations on the molecular and electronic structure of Ethylmethylbenzene-1,3-diamine are found in the scientific literature.

Density Functional Theory (DFT) for Molecular and Electronic Properties

While DFT is a standard method for calculating properties like optimized geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO-LUMO gaps) for aromatic amines, specific studies applying this method to this compound are not available. Research exists for the parent compound, m-phenylenediamine, and other derivatives, but these findings cannot be directly extrapolated to the ethyl- and methyl-substituted variant. tandfonline.comnih.gov

Reaction Dynamics and Transition State Modeling

Information regarding reaction dynamics and the computational modeling of transition states for reactions involving this compound is absent from the available literature. Such studies are crucial for understanding reaction mechanisms and kinetics but have not been reported for this molecule.

Computational Design of Novel Diamine Ligands and Catalysts

Chiral vicinal diamines and other aromatic diamines are important as ligands in catalysis. merckmillipore.com Computational design is often used to predict the efficacy of new ligands. However, there is no evidence of this compound being specifically studied or designed for these purposes using computational tools.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

QSAR models are developed to correlate chemical structure with biological activity or physical properties. While QSAR studies have been conducted on broader classes of aromatic amines to predict properties like toxicity or carcinogenicity, no specific models focused on or including this compound have been published. nih.govmdpi.com Developing a QSAR model requires a dataset of related compounds with measured activities, which does not appear to have been compiled for derivatives of this specific diamine.

Advanced Analytical Techniques for Characterization and Monitoring

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Ethylmethylbenzene-1,3-diamine. Both ¹H and ¹³C NMR provide critical data for differentiating between its various structural isomers and establishing the connectivity of atoms.

In ¹H NMR, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing a unique fingerprint of the molecule. For this compound, distinct signals are expected for the aromatic protons, the protons of the ethyl group (-CH₂- and -CH₃), the protons of the methyl group (-CH₃), and the amine protons (-NH₂). The integration of these signals corresponds to the ratio of protons in each unique environment. Furthermore, spin-spin coupling patterns, analyzed by the n+1 rule, reveal the number of neighboring protons, which is essential for confirming the substitution pattern on the benzene (B151609) ring. docbrown.info

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons, which is vital for isomer identification. chemicalbook.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are employed to definitively establish the connectivity between protons and carbons, confirming the exact isomeric structure of this compound. sapub.org For instance, an HMBC experiment would show correlations between the protons of the ethyl and methyl groups and the adjacent aromatic carbons, solidifying the substitution pattern. The differentiation between endo and exo isomers in complex molecules can also be achieved using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). sapub.org

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.0 - 7.5 | Chemical shifts and coupling patterns are highly dependent on the substitution pattern, crucial for isomer differentiation. |

| Amine Protons (-NH₂) | ¹H NMR | 3.0 - 5.0 | Broad signal, chemical shift can vary with concentration and solvent. |

| Ethyl Protons (-CH₂-) | ¹H NMR | 2.5 - 2.8 | Quartet (coupling to -CH₃ protons). |

| Ethyl Protons (-CH₃) | ¹H NMR | 1.1 - 1.4 | Triplet (coupling to -CH₂- protons). |

| Methyl Protons (-CH₃) | ¹H NMR | 2.0 - 2.4 | Singlet. |

| Aromatic Carbons | ¹³C NMR | 110 - 150 | Six distinct signals expected for an asymmetric isomer. |

| Ethyl Carbon (-CH₂) | ¹³C NMR | 20 - 30 | - |

| Ethyl Carbon (-CH₃) | ¹³C NMR | 10 - 20 | - |

| Methyl Carbon (-CH₃) | ¹³C NMR | 15 - 25 | - |

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₉H₁₄N₂), the molecular weight is 150.22 g/mol . chemsrc.com In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular ion peak for this compound would be observed at m/z 150. chemsrc.com

The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure. For alkyl-substituted aromatic amines, common fragmentation pathways include:

Benzylic cleavage: Loss of a methyl radical (•CH₃, mass = 15) from the ethyl group is a highly favorable process, leading to a prominent peak at m/z 135 ([M-15]⁺). This is a common fragmentation for ethyl-substituted benzenes. nih.gov

Loss of the ethyl group: Cleavage of the entire ethyl radical (•C₂H₅, mass = 29) can also occur, resulting in a peak at m/z 121 ([M-29]⁺).

Ring fragmentation: The aromatic ring itself can fragment, leading to a series of smaller ions characteristic of substituted benzenes, such as those at m/z 91, 77, and 65. docbrown.info

The precise fragmentation pattern can help to distinguish between isomers, as the relative positions of the substituents influence the stability of the resulting fragment ions.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical via benzylic cleavage. |

| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of many alkylbenzenes. docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of substituents. docbrown.info |

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in this compound.

Infrared (IR) and Raman Spectroscopy probe the vibrational modes of molecules. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending). For this compound, key characteristic vibrational bands include:

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-N Stretching: These vibrations typically appear in the 1250-1350 cm⁻¹ range for aromatic amines. researchgate.net

The specific frequencies and patterns of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can help differentiate between isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π → π* transitions within the benzene ring. The presence of the amino (-NH₂) and alkyl (-C₂H₅, -CH₃) groups, which act as auxochromes, typically causes a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Ethyl, Methyl) | C-H Stretch | 2850 - 2960 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1350 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating this compound from reaction mixtures, impurities, or other isomers, and for assessing its purity.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.org In GC, the sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. vitas.no

A common setup for analyzing aromatic amines involves a capillary column with a mid-polarity stationary phase (e.g., DB-624) and a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. vitas.nogoogle.com The temperature of the GC oven is typically programmed to increase during the analysis, allowing for the separation of compounds with a range of boiling points. The purity of this compound can be determined using the peak area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. google.com

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-624, DB-5) |

| Injector Temperature | 200 - 250 °C google.com |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 - 300 °C google.com |

| Carrier Gas | High-purity Nitrogen or Helium google.com |

| Oven Program | Initial temperature hold, followed by a ramp (e.g., 10 °C/min) to a final temperature. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity assessment of a wide range of compounds, including aromatic amines. sielc.com It is particularly useful for less volatile species or those that might degrade at the high temperatures used in GC.

A common mode for analyzing this compound is reversed-phase (RP) HPLC. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the amine is in its protonated form, leading to better peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring absorbs strongly. For trace analysis, a fluorescence detector can be used, often after pre-column derivatization of the amine to form a highly fluorescent product, significantly enhancing sensitivity. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile / Water gradient (with 0.1% Formic or Phosphoric Acid) sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C mdpi.com |

| Detector | UV-Vis (e.g., at 254 nm) or Fluorescence Detector (FLD) mdpi.com |

| Injection Volume | 5 - 20 µL |

Real-Time Reaction Monitoring and Kinetic Analysis (e.g., in-situ IR)

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, identifying intermediates, and determining kinetic parameters. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that enables the continuous analysis of a reaction mixture without the need for sample extraction. mdpi.com This technique provides a molecular-level view of the reaction as it happens.

By inserting a fiber-optic attenuated total reflection (ATR) probe directly into the reaction vessel, characteristic infrared absorption bands of reactants, intermediates, and products can be tracked over time. mdpi.com The change in the intensity of these bands is directly proportional to the concentration of the respective species, allowing for the generation of detailed concentration profiles. This data is invaluable for kinetic analysis, helping to determine reaction rates, orders, and activation energies.

For the synthesis of aromatic diamines like this compound, which may involve multi-step processes, in-situ IR can:

Identify Reaction Endpoints: Precisely determine when a reaction is complete by observing the disappearance of reactant signals and the stabilization of product signals. mdpi.com

Detect Intermediates: Observe the formation and consumption of transient species, providing critical evidence for proposed reaction mechanisms. mdpi.com

Optimize Process Parameters: Allow for the rapid assessment of how changes in temperature, pressure, or catalyst loading affect the reaction rate and yield, leading to optimized and safer process conditions. mdpi.com

Avoid Time-Consuming Offline Analysis: Eliminates the need for traditional sampling and analysis methods like HPLC or TLC, which can be slow and may not be representative of the actual reaction state due to potential sample degradation. mdpi.com

The application of in-situ IR spectroscopy facilitates a deeper understanding of the chemical transformations occurring, enabling the development of more robust and efficient synthetic processes. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For compounds like this compound and its derivatives, X-ray crystallography can elucidate the solid-state structure and reveal details about intermolecular interactions that govern the crystal packing.

Key information obtained from X-ray crystallography includes:

Molecular Conformation: The spatial orientation of the ethyl and methyl groups relative to the diamine-substituted benzene ring can be precisely determined.

Intermolecular Interactions: It identifies and quantifies non-covalent interactions such as hydrogen bonding between the amine groups and adjacent molecules, as well as π-π stacking interactions between aromatic rings. These interactions are crucial for the stability of the crystal lattice. researchgate.net

Packing Motifs: It describes how individual molecules are arranged in the unit cell, revealing patterns like chains or sheets. researchgate.netresearchgate.net

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters.

The data below, from a related diamine structure, illustrates the type of detailed geometric information provided by a crystallographic study.

| Bond | Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 |

| C-N | 1.41 - 1.45 |

| N-H | 0.86 - 0.90 |

| C-C (ethyl) | 1.51 - 1.53 |

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N—H···O | 0.88 | 2.15 | 2.94 | 149 |

| N—H···N | 0.88 | 2.30 | 3.12 | 155 |

Such detailed structural data is indispensable for structure-property relationship studies, computational modeling, and understanding the material's behavior in the solid state.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthesis of Ethylmethylbenzene-1,3-diamines

The traditional synthesis of aromatic diamines often involves multi-step processes that utilize harsh reagents and generate significant waste. The future of chemical manufacturing hinges on the development of green and sustainable alternatives that offer high atom economy, reduce energy consumption, and minimize environmental impact.

Non-Isocyanate Routes: A major application of aromatic diamines is in the production of polyurethanes and polyureas, which traditionally relies on the use of highly toxic and moisture-sensitive isocyanates. Future research is intensely focused on isocyanate-free synthesis routes. researchgate.netdtic.mil One promising approach involves the direct polycondensation of diamines, such as Ethylmethylbenzene-1,3-diamine, with carbon dioxide (CO2) or its derivatives like dimethyl carbonate. researchgate.netacs.org This not only utilizes a greenhouse gas as a C1 feedstock but also creates safer poly(carbonate-urethane) or polyurea materials. researchgate.netacs.org Catalytic systems are crucial for activating CO2 and driving these reactions efficiently under mild conditions. researchgate.net

Catalytic Hydrogenation and Amination: The conventional synthesis of aromatic diamines typically involves the reduction of dinitrotoluene compounds. rsc.org Innovations in this area focus on developing more efficient and selective catalysts, such as those based on activated metals, which can operate at lower pressures and temperatures, thereby reducing energy input. hacettepe.edu.tr Furthermore, direct C-H amination, where C-H bonds on the ethylmethylbenzene backbone are directly converted to C-N bonds, represents a frontier in synthetic chemistry. nih.gov While challenging, this method could drastically shorten the synthetic pathway, improving atom economy and reducing waste.

Biosynthesis: The field of metabolic engineering offers a paradigm shift in chemical production. nih.gov Researchers are exploring the engineering of microbial factories, like Escherichia coli or Corynebacterium glutamicum, to produce various diamines from renewable feedstocks. mdpi.com While currently focused on aliphatic diamines for bio-based nylons, future advancements could lead to engineered pathways for producing aromatic diamines, offering a completely renewable and sustainable manufacturing process. mdpi.com

| Synthesis Approach | Key Advantages | Research Focus |

| Non-Isocyanate Routes | Avoids toxic isocyanates; Utilizes CO2 as a feedstock. researchgate.netresearchgate.net | Development of efficient catalysts for CO2 activation and polycondensation. |

| Advanced Catalysis | Higher efficiency, lower energy consumption, improved atom economy. hacettepe.edu.trnih.gov | Novel catalysts for selective hydrogenation and direct C-H amination. |

| Biosynthesis | Uses renewable feedstocks; Sustainable process. nih.govmdpi.com | Engineering microbial pathways for aromatic diamine production. |

Expanding the Scope of Catalytic Transformations with Diamine Ligands

Aromatic diamines are not just monomers for polymers; their nitrogen atoms can coordinate with metal centers to form powerful catalysts. The unique electronic and steric environment provided by the ethyl and methyl groups on the this compound backbone makes it an intriguing candidate for ligand development in asymmetric catalysis and cross-coupling reactions.

Asymmetric Catalysis: Chiral diamine ligands are cornerstones of asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical industry. chemrxiv.orgrsc.org Derivatives of this compound can be functionalized to create chiral ligands for metal complexes (e.g., Iridium, Rhodium, Ruthenium). nih.govnih.gov These complexes are highly effective in reactions like asymmetric transfer hydrogenation (ATH), which produces chiral alcohols with high enantioselectivity. nih.gov Future work will involve designing and synthesizing novel chiral variants of this compound to catalyze a broader range of asymmetric transformations.

Cross-Coupling Reactions: Copper-catalyzed cross-coupling reactions have become indispensable tools for forming C-N, C-O, and C-C bonds. nih.govresearchgate.net Diamine-based ligands have proven essential for achieving high yields and mild reaction conditions in these transformations, such as the Ullmann-type couplings. tcichemicals.com The specific structure of this compound can be leveraged to tune the reactivity and selectivity of copper catalysts for the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials. nih.gov Research will focus on exploring the utility of these diamine-copper complexes in a variety of cross-coupling reactions, potentially enabling transformations that are difficult with existing catalyst systems. acs.orgacs.org

| Catalytic Application | Metal Center | Reaction Type | Potential Advantage of this compound Ligand |

| Asymmetric Synthesis | Iridium, Ruthenium | Asymmetric Transfer Hydrogenation (ATH) nih.gov | Tunable steric and electronic properties for high enantioselectivity. |

| Cross-Coupling | Copper, Palladium | Ullmann C-N/C-O Coupling, Buchwald-Hartwig Amination nih.govacs.org | Enhanced catalyst stability and reactivity under mild conditions. |

| Oxidation Catalysis | Manganese, Iron | Aerobic Oxidation nih.gov | Stabilization of high-valent metal centers for selective oxidation. |

Rational Design of High-Performance Materials via Structure-Property Relationships

This compound is a monomer used to create high-performance polymers like polyimides and polyurethanes. The precise arrangement of the amino, ethyl, and methyl groups on the benzene (B151609) ring profoundly influences the final properties of the polymer. Understanding these structure-property relationships is key to the rational design of next-generation materials.

Influence of Isomerism: The meta (1,3) orientation of the amine groups in this compound imparts a kinked, asymmetric structure to the polymer backbone. Compared to linear, para-linked diamines, this generally leads to decreased chain packing and crystallinity. rsc.orgnih.gov The consequence is often improved solubility and processability, albeit sometimes at the cost of ultimate thermal stability and mechanical modulus. kpi.uavt.edu The presence of the ethyl and methyl groups further disrupts chain packing, enhancing solubility. Research in this area involves systematically comparing polymers made from different isomers of Ethylmethylbenzene-diamine to precisely tailor properties like glass transition temperature (Tg), tensile strength, and solvent resistance. rsc.orgrsc.org

Thermal and Mechanical Properties: In polyurethanes, aromatic diamines form the "hard segments" that provide strength and thermal resistance. hacettepe.edu.trnih.gov The rigidity of the this compound unit contributes to a high Tg and good thermal stability. researchgate.netscispace.com Similarly, in polyimides, the choice of diamine is critical. Studies on analogous systems show that aromatic diamines contribute to excellent thermal and thermo-oxidative stability. kpi.uascirp.org Future work will focus on creating co-polymers, blending this compound with other diamines (both rigid and flexible) to achieve a desired balance of properties, such as high thermal stability combined with low thermal expansion and controlled mechanical modulus. scispace.comnih.gov

Illustrative Structure-Property Trends in Aromatic Polymers:

| Diamine Structural Feature | Effect on Polymer Chain | Impact on Bulk Properties |

| Linear (para-linked) Backbone | High linearity, efficient packing. rsc.org | Higher Tg, higher modulus, lower solubility. nih.gov |

| meta-linked Backbone (e.g., this compound) | Kinked, asymmetric chain. rsc.org | Lower Tg, improved solubility and processability. rsc.org |

| Bulky Side Groups (e.g., -CH3, -C2H5) | Increased intermolecular distance, reduced packing. | Enhanced solubility, lower dielectric constant, potentially lower Tg. kpi.ua |

| Flexible Linkages (e.g., ether) | Increased rotational freedom. | Lower Tg, increased flexibility, improved solubility. scirp.org |

Advanced Computational Methodologies for Predictive Chemistry

The empirical, trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational methodologies, including quantum mechanics and machine learning, are accelerating the design of new molecules and materials by predicting their properties before they are ever synthesized.

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net For this compound, DFT can be used to calculate key parameters such as bond energies, rotational barriers, and the energies of frontier molecular orbitals (HOMO/LUMO). This information provides insight into the molecule's reactivity as a monomer and its potential performance as a ligand. Furthermore, DFT can model the interaction between the diamine and a metal center, aiding in the design of novel catalysts. researchgate.net

Molecular Dynamics and Machine Learning: For predicting the bulk properties of polymers, Molecular Dynamics (MD) simulations are employed to model the interactions of polymer chains over time. acs.org MD simulations can predict crucial material properties such as the glass transition temperature (Tg), coefficient of thermal expansion, and mechanical modulus. acs.org When combined with machine learning (ML), these computational approaches become even more powerful. ML models can be trained on existing data from experiments and MD simulations to rapidly predict the properties of new, unsynthesized polymers. gatech.eduresearchgate.net This data-driven approach allows for the high-throughput virtual screening of thousands of potential polymer structures derived from this compound and other monomers, identifying the most promising candidates for specific high-performance applications. acs.orgresearchgate.net

| Computational Method | Application to this compound | Predicted Properties |

| Density Functional Theory (DFT) | Analysis of monomer and catalyst complexes. nih.gov | Reactivity, electronic properties, bond energies, interaction with metals. |

| Molecular Dynamics (MD) | Simulation of polymer chains. acs.org | Glass transition temperature (Tg), mechanical modulus, density, thermal expansion. |

| Machine Learning (ML) | High-throughput screening of virtual polymers. researchgate.net | Wide range of properties (thermal, mechanical, dielectric) based on training data. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethylmethylbenzene-1,3-diamine, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : this compound synthesis typically involves multi-step reactions, including nitration, alkylation, and reduction. For example, nitro derivatives of substituted benzene diamines (e.g., 4-nitrobenzene-1,3-diamine) are reduced using catalysts like palladium on carbon or Raney nickel under hydrogen atmospheres. Solvent selection (e.g., DMSO for polar intermediates) and controlled pH are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity. For analogs, yields exceeding 70% have been achieved under optimized conditions .

| Reaction Step | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 85–90% |

| Alkylation | K₂CO₃/DMSO | 80°C | 65–75% |

| Reduction | Pd/C, H₂ | RT, 24h | 70–80% |

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets (δ 6.5–7.5 ppm), while amine protons (δ 2.5–4.0 ppm) may exhibit broadening due to hydrogen bonding. Ethyl/methyl groups show distinct splitting patterns (e.g., quartets for CH₂).

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula.

- Isomerism Considerations : Substituent positions (e.g., ethyl vs. methyl) require 2D NMR (COSY, NOESY) to resolve overlapping signals .

Q. How do solvent polarity and temperature influence the stability of this compound in solution, and what protocols ensure long-term storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via hydrogen bonding but may accelerate oxidation at elevated temperatures. Storage at –20°C in amber vials under inert gas (N₂/Ar) prevents degradation. Binary solvent studies show reduced aggregation in ethanol/water (1:1) mixtures, enhancing shelf life .

Advanced Research Questions

Q. How can SHELX programs be applied to resolve crystallographic phase problems in this compound derivatives, particularly with twinned crystals or low-resolution data?

- Methodological Answer : For twinned crystals, SHELXL employs the HKLF 5 format to handle overlapping reflections. The TWIN command refines twin laws, while BASF adjusts scale factors. For low-resolution data (<1.5 Å), simulated annealing (SHELXE) improves phase probabilities by exploring global minima in phase space. High-resolution refinements (SHELXL) use restraints for bond lengths/angles to mitigate disorder .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent/DMSO concentrations). Normalize data using internal controls (e.g., IC₅₀ values relative to reference inhibitors). Cross-validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For example, dimethylamino-substituted analogs showed conflicting IC₅₀ values in kinase vs. phosphatase assays due to differential solvent accessibility .

Q. How do quantum mechanical calculations complement experimental data in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic sites (e.g., para- vs. ortho-positions). For ethyl-substituted analogs, computed activation energies (ΔG‡) correlate with experimental rate constants (R² = 0.92). Solvent effects (PCM model) refine predictions for polar protic media .

Q. What advanced separation techniques address co-elution challenges in HPLC analysis of this compound synthetic mixtures?

- Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) resolves co-eluting isomers. For diastereomers, HILIC columns improve retention. A study on methyl-nitro derivatives achieved baseline separation (Rs > 2.0) with a C18 column and 40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.